(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Description
This compound is a thiazole-based acrylonitrile derivative with a (Z)-configuration at the double bond. Its structure comprises a 1,3-thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group. The molecular formula is C₂₁H₁₉N₃O₄S, with a molecular weight of 409.46 g/mol. The hydroxyl group at the 4-position of the phenyl ring enhances hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents .
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-18-7-5-14(10-20(18)27-3)16-12-28-21(23-16)15(11-22)8-13-4-6-17(24)19(9-13)26-2/h4-10,12,24H,1-3H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKTIWLIONJOR-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile , also known by its CAS number 476671-13-3 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and comparative analyses with similar compounds.
The molecular formula of this compound is with a molar mass of 394.45 g/mol . It features a thiazole ring and multiple methoxy groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molar Mass | 394.45 g/mol |
| Density | 1.296 g/cm³ |
| Boiling Point | 587.8 °C |
| pKa | 9.09 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that can influence cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound in various models:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties against several cancer cell lines:
- Breast Cancer : The compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cell lines.
- Lung Cancer : Similar effects were observed in lung cancer models, suggesting broad-spectrum anticancer potential.
Antimicrobial Effects
The compound has also been tested for antimicrobial activity. Results indicate effectiveness against various bacterial strains, particularly Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized and characterized several thiazole derivatives, including our compound of interest. They reported significant cytotoxic effects in vitro and outlined further investigations into its mechanism of action through apoptosis induction in cancer cells .
Another study focused on the compound's role as an enzyme inhibitor in metabolic pathways associated with cancer progression. The results indicated that it downregulates key oncogenes while upregulating tumor suppressor genes .
Comparative Analysis
When compared to structurally similar compounds such as thioflavones and other thiazole derivatives, this compound exhibits unique biological profiles due to its specific functional groups:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Thioflavone | Moderate | High |
| Other Thiazole Derivatives | Variable | Low to Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acrylonitrile derivatives featuring 1,3-thiazole and aryl substituents. Below is a structural and functional comparison with related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Polarity and Solubility: The target compound’s 4-hydroxy-3-methoxyphenyl group confers higher polarity compared to analogs with ethoxy () or benzyloxy () groups. This enhances solubility in polar solvents like water or methanol.
Molecular Weight and Bioavailability :
- The target compound’s moderate molecular weight (409.46 g/mol ) suggests better bioavailability compared to bulkier analogs like the isoindole dione derivative (491.56 g/mol , ).
Hydrogen-Bonding Capacity: The hydroxyl group in the target compound enables hydrogen-bond donor interactions, which are absent in analogs with methoxy () or benzyloxy () groups. This feature is critical for binding to biological targets like enzymes or receptors.
Synthetic Complexity :
- Analogs with isoindole dione () or nitro groups () require multi-step syntheses, whereas the target compound’s methoxy and hydroxyl substituents can be introduced via simpler alkylation or protection/deprotection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
